8-Bromo-3-fluoroquinoline
Description
Significance of Halogenated Quinolines in Chemical Sciences
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline (B57606) structure has been a pivotal strategy in chemical sciences. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Fluorine, in particular, is often incorporated to enhance metabolic stability and binding interactions. Bromine, a larger halogen, can modulate steric and electronic properties, impacting enzyme interactions and reactivity. This strategic placement of halogens has been instrumental in the development of potent therapeutic agents and functional materials. researchgate.netnih.gov For instance, halogenated quinolines are investigated for their antibacterial and biofilm-eradicating activities. nih.gov
Historical Context of Quinoline Research and Analog Development
The history of quinoline research is intrinsically linked to the quest for antimalarial drugs. researchgate.netnih.gov Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was one of the first effective treatments for malaria and features a quinoline core. researchgate.netglobalresearchonline.net The success of quinine spurred the synthesis of numerous quinoline analogs, leading to the development of potent antimalarial drugs like chloroquine (B1663885) and primaquine. rsc.orgresearchgate.net
Beyond their antimalarial properties, quinoline derivatives have been explored for a multitude of other therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. arabjchem.orgnih.gov The development of fluoroquinolone antibiotics, such as ciprofloxacin, marked a significant advancement in antibacterial therapy. rsc.orgnih.gov The continuous exploration of quinoline analogs is driven by the need for new therapeutic agents with improved efficacy and reduced resistance. rsc.orgnih.gov
Rationale for Investigating 8-Bromo-3-fluoroquinoline
The specific compound, this compound, represents a synthetically designed molecule that combines the strategic placement of two different halogen atoms on the quinoline scaffold. The bromine at the 8-position and the fluorine at the 3-position are expected to impart unique electronic and steric properties to the molecule. This di-halogenated pattern offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The investigation of this compound is driven by the potential to discover novel compounds with enhanced biological activities, stemming from the synergistic effects of the bromo and fluoro substituents.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 834884-06-9 |
| SMILES | C1=CC2=C(C(=C1)Br)N=CC(=C2)F |
| Appearance | Yellow crystalline solid |
| Melting Point | 91-94°C |
| Boiling Point | 307-308°C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695), acetone, and chloroform (B151607). |
Note: The physical properties listed above are based on available data and may vary slightly. smolecule.comamericanelements.comnih.govbiosynth.com
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step procedures. One common approach is the electrophilic bromination of 8-fluoroquinoline (B1294397). The reaction conditions are carefully controlled to achieve selective substitution at the 3-position. The synthesis of related bromoquinoline derivatives often utilizes strong acids and brominating agents like N-bromosuccinimide (NBS). google.com
The reactivity of this compound is characterized by the presence of the two halogen atoms, which can participate in various chemical transformations. These include:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions. smolecule.com
Cross-Coupling Reactions: The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of aryl or alkyl groups. smolecule.com
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction to form different derivatives. smolecule.com
Research Applications
This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities. The dual halogenation allows for selective functionalization at two distinct positions on the quinoline core. This feature is highly valuable in medicinal chemistry for creating libraries of compounds to screen for various therapeutic targets.
Research has shown that quinoline derivatives can act as inhibitors of enzymes like DNA gyrase, which is crucial for bacterial DNA replication. The specific substitution pattern of this compound makes it a candidate for the design of novel enzyme inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZJENSGNZKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479742 | |
| Record name | 8-Bromo-3-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-06-9 | |
| Record name | 8-Bromo-3-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Bromo 3 Fluoroquinoline and Derivatives
Established Synthetic Routes to 8-Bromo-3-fluoroquinoline Core
The synthesis of this compound typically involves a multi-step process starting from a pre-formed quinoline (B57606) or quinolone precursor. The introduction of the bromine and fluorine atoms is achieved through carefully selected halogenation reactions. The order of these halogenation steps can be varied depending on the starting material and the desired regioselectivity.
Halogenation is a fundamental process for producing the target compound. The electron-poor nature of the quinoline ring often necessitates specific reagents and conditions to achieve the desired substitution at the C3 and C8 positions.
The introduction of a bromine atom onto the quinoline skeleton is a key step, typically accomplished via electrophilic aromatic substitution. Reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly employed for this purpose. masterorganicchemistry.com Direct bromination of the relatively electron-poor isoquinoline (B145761) and quinoline systems with elemental bromine often requires the use of a catalyst. google.com
N-Bromosuccinimide is frequently preferred as it provides a steady, low concentration of bromine radicals (Br•) or electrophilic bromine, which can offer greater selectivity and milder reaction conditions compared to liquid Br₂. masterorganicchemistry.comwikipedia.org For electron-deficient aromatic systems, the reaction may be facilitated by an acid catalyst. google.com The Wohl-Ziegler reaction describes the allylic or benzylic bromination using NBS with a radical initiator, highlighting its versatility in organic synthesis. masterorganicchemistry.com
Common Bromination Reagents and Conditions
| Reagent | Abbreviation | Typical Use | Notes |
|---|---|---|---|
| N-Bromosuccinimide | NBS | Electrophilic and radical bromination | Solid reagent, easier to handle than Br₂. Can be used for α-bromination of carbonyls and allylic/benzylic bromination. masterorganicchemistry.comwikipedia.org |
| Bromine | Br₂ | Electrophilic bromination | Highly reactive and corrosive liquid. Often requires a catalyst for reaction with electron-poor aromatics. google.com |
Introducing fluorine into an aromatic ring can be accomplished through several methods, with electrophilic fluorination being a prominent modern technique. wikipedia.org This approach utilizes reagents that act as an "F+" source. acsgcipr.org These reagents typically feature a highly electron-withdrawing group attached to a nitrogen atom, which in turn is bonded to fluorine, making the fluorine atom electrophilic. wikipedia.org
Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov These compounds can fluorinate a wide variety of carbon-centered nucleophiles, including activated aromatic rings. wikipedia.org The reaction mechanism remains a subject of study but provides a direct route to aryl fluorides under relatively mild conditions. wikipedia.orgresearchgate.net The use of Selectfluor in trifluoromethanesulfonic acid has been shown to be an effective system for the direct fluorination of various aromatic compounds. researchgate.net
Key Electrophilic Fluorinating Agents
| Reagent | Acronym/Common Name | Class | Typical Use |
|---|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | N-F Reagent | Effective electrophilic fluorinating agent for a range of substrates. wikipedia.org |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent | A powerful, commercially available electrophilic fluorinating agent. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis
While some palladium-catalyzed reactions can be used to construct the quinoline core itself from simpler precursors, they are more commonly applied to the functionalization of pre-existing haloquinolines like this compound. rsc.orgnih.gov The bromine atom at the C8 position serves as an exceptionally useful handle for introducing a wide variety of substituents through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry used to form carbon-carbon bonds. In the context of this compound, the C8-Br bond is reactive toward oxidative addition to a palladium(0) catalyst. This allows for the coupling of the quinoline scaffold with a diverse range of organoboron reagents, such as boronic acids or their esters. The reaction typically requires a palladium source (e.g., palladium(II) acetate), often in conjunction with a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. This method enables the introduction of aryl, heteroaryl, or alkyl groups at the C8 position.
The Mizoroki-Heck reaction provides a reliable method for the vinylation of aryl halides. organic-chemistry.orgnih.gov This palladium-catalyzed reaction couples this compound with an alkene to form a new carbon-carbon bond, yielding an 8-vinylquinoline (B3043984) derivative. organic-chemistry.org The reaction generally proceeds with high trans selectivity at the newly formed double bond. organic-chemistry.org Standard conditions involve a palladium catalyst, a base (such as triethylamine (B128534) or sodium acetate), and often a phosphine ligand or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). organic-chemistry.orgnih.gov This reaction has been successfully applied to various bromo-substituted heterocycles, including bromopyrimidines and bromoisoquinolines. mdpi.com
Overview of Key Cross-Coupling Reactions
| Reaction | Reactants | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Halide (C8-Br) + Organoboron Compound | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base |
| Heck Coupling | Aryl/Vinyl Halide (C8-Br) + Alkene | C(sp²)-C(sp²) | Pd Catalyst (e.g., Pd(OAc)₂), Base, Ligand (optional). organic-chemistry.orgnih.gov |
Carbonylative Sonogashira Cross-Coupling for Quinolones
A powerful method for the synthesis of functionalized 4-quinolones involves a palladium-catalyzed carbonylative Sonogashira cross-coupling reaction. This approach typically utilizes 2-iodoanilines and terminal alkynes as starting materials. acs.org A significant advancement in this area is the development of a CO gas-free protocol, which employs molybdenum hexacarbonyl as a solid source of carbon monoxide. acs.orgacs.org
This methodology offers two distinct protocols. The first involves microwave heating at 120 °C, yielding the cyclized quinolone products in as little as 20 minutes. acs.orgacs.org The second is a one-pot, two-step sequence that proceeds at room temperature, making it suitable for substrates with sensitive functional groups like nitro and bromide. acs.org The reaction is generally insensitive to the electronic properties of the aniline (B41778), with both electron-donating and electron-withdrawing substituents being well-tolerated, affording products in moderate to good yields. acs.org For instance, the synthesis of 2-phenyl-4-quinolone was achieved in 84% yield using this method. acs.org This approach has been successfully applied in the synthesis of key intermediates for complex molecules, such as the serine protease inhibitor BILN 2061. acs.orgnih.gov
Table 1: Carbonylative Sonogashira Cross-Coupling Reaction Parameters
| Parameter | Protocol A | Protocol B |
| Temperature | 120 °C | Room Temperature |
| Heating Method | Microwave | - |
| Reaction Time | 20 minutes | - |
| CO Source | Molybdenum hexacarbonyl | Molybdenum hexacarbonyl |
| Key Advantage | Rapid Synthesis | Tolerates sensitive functional groups |
Advanced Synthetic Approaches to Functionalized Derivatives
The development of more efficient and environmentally friendly synthetic methods is a key focus in modern pharmaceutical chemistry. bohrium.comdoaj.orgfao.orgsruc.ac.uk Conventional methods for synthesizing fluoroquinolones often suffer from drawbacks such as the use of hazardous solvents, expensive reagents, and harsh reaction conditions. fao.orgsruc.ac.ukprimescholars.com Green chemistry principles aim to address these issues by designing sustainable processes. bohrium.comdoaj.orgsruc.ac.uk
Green Chemistry Methodologies in Fluoroquinolone Synthesis
Green chemistry approaches in fluoroquinolone synthesis focus on the use of novel, recyclable catalysts and environmentally benign solvents to improve yields and reduce waste. bohrium.comdoaj.orgsruc.ac.uk These methods offer significant advantages over traditional synthetic routes by being more cost-effective and safer for both human health and the environment. bohrium.comdoaj.orgsruc.ac.uk
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significantly reduced reaction times, often solvent-free conditions, and improved product yields compared to conventional heating methods. nih.govyoutube.com This technique provides uniform "in-core" heating of the reaction mixture, leading to more homogeneous and selective reactions. youtube.com In the context of quinolone synthesis, microwave-assisted methods have been successfully employed in various reactions, including the Friedländer synthesis, where a catalyst-free approach yielded 8-hydroxyquinolines in 72% yield, a significant improvement over the 34% yield obtained with conventional heating. nih.gov Furthermore, microwave-assisted Povarov-type multicomponent reactions have been developed for the synthesis of quinolines, affording products in good yields within 20 minutes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method |
| Friedländer Synthesis | 34% yield | 72% yield, catalyst-free, 30-40 min |
| Povarov-type Reaction | - | 26-90% yield, 20 min |
| Styrene-based Synthesis | 12-24 hours, 35-60% yield | 10 minutes, ~100% yield, solvent-free |
Ultrasound has been shown to enhance the efficiency of chemical reactions, including the synthesis and biological activity of fluoroquinolones. nih.gov In a study investigating the antibacterial effect of fluoroquinolones on E. coli, the application of 40 kHz ultrasound significantly enhanced the drugs' effectiveness. nih.gov This synergistic effect is attributed to the ultrasound-induced activation of fluoroquinolones, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) radical anions and hydroxyl radicals. nih.gov Furthermore, ultrasound-assisted extraction (UAE) has proven to be an efficient and environmentally friendly method for extracting fluoroquinolones from environmental samples like sediment, utilizing less solvent and offering a simple, low-cost procedure. scielo.br
The interaction of light with fluoroquinolones can induce a variety of photochemical reactions, which are dependent on the compound's structure, its environment, and the irradiation source. mdpi.com Upon irradiation, fluoroquinolones can undergo processes such as reductive defluorination, particularly for derivatives with a fluorine atom at the C6 or C8 position. mdpi.com These reactions often proceed through a triplet excited state, which can be quenched to form a radical anion intermediate that subsequently loses a fluoride (B91410) ion to generate a radical. mdpi.com The generation of reactive intermediates through photochemical pathways is a key aspect of the phototoxicity observed with some fluoroquinolones. mdpi.comresearchgate.net These reactions can lead to the formation of reactive oxygen species (ROS) through both Type I (electron transfer) and Type II (energy transfer to oxygen) mechanisms, resulting in oxidative damage to biological molecules like DNA. acs.org
Electrochemical methods offer a promising avenue for both the synthesis and analysis of fluoroquinolones. bohrium.comresearchgate.net The electrochemical oxidation of fluoroquinolones, typically on carbon-based electrodes, provides well-defined analytical signals, particularly in acidic or neutral media. sci-hub.se The proposed mechanisms for this oxidation involve either the terminal nitrogen atom of the piperazine (B1678402) ring or the formation of a trihydroxylated derivative. sci-hub.se Conversely, electrochemical reduction, often studied using mercury electrodes, is thought to occur at the carbonyl group. sci-hub.se These electrochemical properties are harnessed in the development of sensitive sensors for the detection of fluoroquinolones, with some unmodified electrodes achieving detection limits in the nanomolar range. sci-hub.se While the primary focus of the provided information is on electrochemical analysis, the underlying principles of redox reactions are fundamental to potential electrochemical synthetic routes.
Derivatization at Specific Positions (e.g., C-3, C-7)
The functionalization of the quinoline core at specific positions is crucial for modulating the physicochemical and biological properties of the resulting derivatives. The presence of bromine at C-8 and fluorine at C-3 in the target scaffold influences the reactivity of the entire ring system, directing further substitutions.
The introduction of heterocyclic moieties onto the quinoline framework is a common strategy to expand chemical diversity and enhance biological activity. For this compound, the C-3 position, already bearing a fluorine atom, can be a site for nucleophilic substitution, or the bromine at C-8 can be utilized in cross-coupling reactions. However, derivatization often focuses on more reactive positions, which can be introduced through precursor synthesis.
A prevalent method for installing heterocycles at the C-3 position of quinolones involves the modification of a 3-carboxy group. For instance, the carboxylic acid can be converted to a hydrazide, which then undergoes cyclization with various reagents to form five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles acs.orgacs.org. Another approach involves the synthesis of 3-acetyl derivatives, which can be converted to bromoacetyl intermediates, providing a handle for the attachment of various heterocyclic systems acs.org.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds between the quinoline core and heterocyclic boronic acids or esters researchgate.netnih.gov. While the C-3 fluorine is generally stable, the C-8 bromine is a prime site for such reactions. Additionally, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for linking a quinoline unit (bearing an azide (B81097) or alkyne functionality) to a heterocyclic partner, often forming a 1,2,3-triazole linker smolecule.comorganic-chemistry.orgwikipedia.org. This method is noted for its modularity and high yields smolecule.com.
The following table summarizes some common heterocyclic moieties introduced into quinoline structures and the synthetic strategies employed.
| Heterocyclic Moiety | Synthetic Strategy | Precursor Functional Group | Reference |
| 1,3,4-Oxadiazole | Cyclization of hydrazide | Carboxylic acid | acs.org |
| 1,2,4-Triazole | Cyclization of hydrazide/thiosemicarbazide | Carboxylic acid | acs.org |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne or Azide | smolecule.comorganic-chemistry.org |
| Benzimidazole (B57391) | Condensation with o-phenylenediamine | Carboxylic acid | nih.gov |
| Pyrazole | Reaction with hydrazine (B178648) derivatives | β-diketone | iipseries.org |
Glycosylation, the attachment of carbohydrate moieties to a molecular scaffold, is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility and bioavailability. For quinoline derivatives, glycosylation can occur at various positions, typically at a hydroxyl group. In the context of this compound, a hydroxyl group would first need to be introduced, for example, by converting the 8-bromo substituent to an 8-hydroxyquinoline (B1678124).
8-Hydroxyquinolines are excellent chelating agents and their glycosylation can produce derivatives with interesting biological properties researchgate.netresearchgate.netnih.gov. The glycosylation of 8-hydroxyquinolines can lead to proionophores, which are molecules that can be activated to transport ions across membranes researchgate.net. The conjugation of sugars to the 8-hydroxyquinoline scaffold has been shown to result in compounds with improved solubility and selectivity researchgate.net.
A recent development in glycosylation is the use of photoredox catalysis for C-indolyl and C-quinolyl glycosylation, which offers a method for forming C-glycosides under mild conditions with high selectivity rsc.org. This approach could potentially be adapted for the direct glycosylation of the quinoline ring of this compound, although this has not been specifically reported.
The table below outlines general glycosylation strategies applicable to quinoline derivatives.
| Glycosylation Type | Method | Required Functionality | Key Features | Reference |
| O-Glycosylation | Koenigs-Knorr Reaction | Hydroxyl Group | Use of glycosyl halides with a promoter (e.g., silver salts). | researchgate.net |
| C-Glycosylation | Photoredox Catalysis | C-H bond | Direct C-H functionalization, mild conditions, high selectivity. | rsc.org |
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.orgorganic-chemistry.org Several named reactions for quinoline synthesis can be adapted into MCR formats.
The Povarov reaction is a powerful MCR for the synthesis of tetrahydroquinolines and quinolines, typically involving an aniline, an aldehyde, and an alkene or alkyne iipseries.orgorganic-chemistry.orgscispace.comacs.org. The reaction proceeds via a [4+2] cycloaddition of an in-situ formed imine with the dienophile iipseries.org. By choosing appropriately substituted starting materials, such as a bromo- and fluoro-substituted aniline, this reaction could be a viable route to the this compound scaffold. A recent variation of the Povarov reaction uses methyl ketones as a novel input, expanding the scope of this methodology organic-chemistry.orgresearchgate.net.
The Doebner-von Miller reaction is another classic method for quinoline synthesis, reacting an aniline with an α,β-unsaturated carbonyl compound wikipedia.orgsynarchive.comslideshare.net. This reaction is often catalyzed by strong acids and can be considered a type of MCR when the unsaturated carbonyl is generated in situ from an aldol (B89426) condensation wikipedia.org.
A titanium-catalyzed three-component coupling reaction has been developed to generate N-aryl-1,3-diimine tautomers, which can then be cyclized in a one-pot procedure to form quinolines by the addition of acetic acid acs.org. This method offers a direct route to substituted quinolines from simple starting materials acs.org. Another three-component cascade annulation involves the reaction of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines without the need for an external catalyst or additive organic-chemistry.orgthieme-connect.com.
The following table provides a summary of key multi-component reactions for quinoline synthesis.
| Reaction Name | Reactants | Key Features | Reference |
| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Forms tetrahydroquinolines, can be oxidized to quinolines. | iipseries.orgorganic-chemistry.orgacs.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, robust method. | wikipedia.orgsynarchive.com |
| Titanium-Catalyzed 3CC | Aromatic Amine, Alkyne, Isonitrile | One-pot procedure, forms fused-ring systems. | acs.org |
| Cascade Annulation | Aryl Diazonium Salt, Nitrile, Alkyne | Additive-free, rapid synthesis. | organic-chemistry.orgthieme-connect.com |
Continuous Flow Chemistry in Quinolone Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reaction control, scalability, and the potential for automation. The synthesis of quinolines and quinolones has been successfully adapted to flow processes.
Photochemical reactions, in particular, benefit from the use of continuous flow reactors due to the efficient irradiation of the reaction mixture in narrow-bore tubing, which minimizes byproduct formation from over-exposure to light scispace.com. A continuous photochemical process has been developed for the synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade, allowing for high yields and throughputs of over a gram per hour scispace.com. Another continuous-flow strategy enables the safe synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes organic-chemistry.org.
Flow chemistry can also be used for multi-step syntheses. For example, a continuous flow process for the synthesis of diversely substituted quinolines has been reported, involving a nitro reduction followed by an intramolecular cyclocondensation sequence researchgate.net. This approach allows for the telescoping of reaction steps, reducing the need for isolation and purification of intermediates scispace.com.
The table below highlights the advantages and applications of continuous flow chemistry in quinoline synthesis.
| Application | Key Advantage | Reaction Type | Reference |
| Photochemical Synthesis of Quinolines | Enhanced light penetration, improved safety and efficiency. | Photoisomerization-Cyclization | scispace.com |
| Synthesis of 3-Cyanoquinolines | Rapid reaction times, safe handling of azides. | Iminyl radical cyclization | organic-chemistry.org |
| Multi-step Synthesis of Substituted Quinolines | Telescoping of reaction steps, reduced workup. | Nitro reduction/Cyclocondensation | researchgate.net |
Mechanistic Investigations of 8 Bromo 3 Fluoroquinoline Reactivity
Reaction Mechanisms Involving Halogen Substituents
The presence of both a bromine and a fluorine atom on the quinoline (B57606) core allows for a range of chemical reactions, making it a versatile building block in synthetic chemistry. The pyridine (B92270) ring, being electron-deficient, and the benzene (B151609) ring, being comparatively electron-rich, exhibit different reactivities. youtube.com
| Reaction Type | Description | Key Factors |
|---|---|---|
| Nucleophilic Substitution | Replacement of a halogen by a nucleophile. Typically occurs at positions 2 and 4 of the electron-deficient pyridine ring. | Leaving group ability (Br > Cl > F), stability of the intermediate. quimicaorganica.org |
| Electrophilic Substitution | Replacement of a hydrogen by an electrophile. Occurs on the more electron-rich benzene ring, favoring positions 5 and 8. | Stability of the cationic intermediate, directing effects of existing substituents. youtube.comquimicaorganica.org |
| Reductive/Oxidative Transformation | Reactions involving the gain or loss of electrons, potentially leading to changes in the quinoline core or substituents. | Presence of oxidizing/reducing agents, reaction conditions. acs.org |
In quinoline systems, nucleophilic substitution reactions preferentially occur at the electron-deficient positions 2 and 4 of the pyridine ring. youtube.comquimicaorganica.org For 8-bromo-3-fluoroquinoline, the halogen at position 3 is on the pyridine ring. However, the reactivity in nucleophilic substitution is heavily dependent on the ability of the halogen to act as a leaving group. Generally, the carbon-bromine bond is weaker and more easily broken than the very strong carbon-fluorine bond. chemguide.co.uk Therefore, nucleophilic attack is less likely to displace the fluorine at position 3. The bromine at position 8 is on the benzene ring, which is less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common methods to substitute the bromine atom with other functional groups.
Electrophilic aromatic substitution on the quinoline nucleus occurs on the more electron-rich benzene portion of the molecule, primarily at positions 5 and 8. quimicaorganica.org In this compound, position 8 is already substituted. The directing effects of the existing bromo and fluoro substituents would influence the position of any further electrophilic attack, which would likely be directed to position 5. The reaction proceeds via the formation of a cationic intermediate, and the stability of this intermediate determines the preferred position of attack. quimicaorganica.org
Halogenated quinolines can undergo both reduction and oxidation under specific conditions. Reductive processes, for instance using Hantzsch esters catalyzed by a mild Lewis acid, can lead to the hydrogenation of the quinoline ring to form tetrahydroquinolines. acs.org This transformation typically involves the activation of the quinoline ring, followed by a hydride transfer. acs.org
Oxidative transformations can also occur. For example, iron-promoted cross-dehydrogenative coupling reactions can functionalize the quinoline ring system. rsc.org The specific mechanisms of oxidation and reduction for this compound would depend on the reagents and conditions employed, but could involve the quinoline nitrogen or the carbon framework.
Ligand-Target Interactions and Molecular Recognition
This compound belongs to the broader class of fluoroquinolones, which are known for their antibacterial activity. This activity stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. oup.com Fluoroquinolones poison these enzymes by stabilizing a key reaction intermediate called the cleavage complex, where the enzyme is covalently bound to broken DNA. researchgate.netnih.gov This stabilization blocks the resealing of the DNA break, leading to the accumulation of double-strand breaks, which stalls DNA replication and ultimately causes bacterial cell death. youtube.comacs.org
| Enzyme | Subunits | Primary Function | Primary Target In |
|---|---|---|---|
| DNA Gyrase | GyrA2GyrB2 | Introduces negative supercoils into DNA; removes positive supercoils ahead of the replication fork. oup.comyoutube.com | Gram-negative bacteria (e.g., E. coli). oup.comnih.gov |
| Topoisomerase IV | ParC2ParE2 | Decatenates (separates) interlinked daughter chromosomes after replication. oup.com | Gram-positive bacteria (e.g., S. aureus). oup.comyoutube.com |
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. oup.comnih.gov The site of fluoroquinolone action and the location of most resistance-conferring mutations is a segment of the GyrA subunit known as the quinolone resistance-determining region (QRDR). nih.govfrontiersin.org Crystallographic and biochemical studies reveal that fluoroquinolones bind to the gyrase-DNA complex. nih.govresearchgate.net A key interaction involves a water-metal ion bridge that connects the C3-C4 keto-acid group of the fluoroquinolone to conserved amino acid residues within the QRDR of GyrA, such as Ser83 and Asp87 (in E. coli). nih.govnih.govoup.com
Substituents on the quinolone core play a critical role in modulating this interaction. Studies on various fluoroquinolones have shown that a halogen substituent at the C-8 position, such as bromine, can enhance both bacteriostatic and bactericidal activities, particularly against gyrase mutants that are already resistant to other fluoroquinolones. nih.govnih.govasm.org This suggests the C-8 position is involved in the drug-gyrase interface, potentially facilitating the formation or stability of the drug-gyrase-DNA complex. nih.gov
Similar to DNA gyrase, topoisomerase IV is a heterotetramer (ParC₂ParE₂) and is the primary target for many fluoroquinolones in Gram-positive bacteria. oup.comnih.gov The mechanism of inhibition is analogous: the drug binds to the enzyme-DNA complex and stabilizes it, preventing the re-ligation of cleaved DNA. researchgate.netnih.gov The binding site is also within a QRDR, but located on the ParC subunit, which is homologous to GyrA. nih.gov
Formation of Cleaved Complexes
The primary mechanism of action for many quinolone-based antibacterial agents involves the disruption of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. Quinolones function by trapping these enzymes in a transient stage of their catalytic cycle, leading to the formation of a stable ternary structure known as a cleaved complex. nih.gov
This complex consists of the enzyme covalently bound to the 5'-end of the broken DNA strand, with the drug molecule intercalated into the DNA at the site of the break. nih.gov This action effectively creates a "molecular doorstop," preventing the enzyme from re-ligating the cleaved DNA strands. nih.gov The stabilization of this cleaved complex converts the transient DNA break into a permanent one, which blocks the progression of replication forks and transcription machinery. nih.gov This blockage ultimately triggers cellular repair pathways, and if the damage is overwhelming, leads to bacterial cell death. nih.gov
Crystal structures of these ternary complexes reveal that the drug interacts with both the enzyme and the DNA. Specifically, for antibacterial fluoroquinolones, the C3-carboxylic acid and C4-keto groups are critical for binding, often coordinated through a non-catalytic magnesium ion that bridges the drug to specific amino acid residues in the enzyme's active site. nih.gov While this compound differs from classic antibacterial fluoroquinolones by having a fluorine atom instead of a carboxylic acid at the C-3 position, its quinoline core provides the foundational scaffold for potential interactions with macromolecular targets. The formation of analogous cleaved complexes would depend on its ability to bind within the enzyme-DNA interface and stabilize a state where the DNA is broken.
Enzyme Inhibition Mechanisms
The formation of the cleaved complex is a direct result of enzyme inhibition. By stabilizing this complex, quinolones act as enzyme "poisons" rather than simple competitive inhibitors. They inhibit the crucial re-ligation step of the topoisomerase catalytic cycle. ptfarm.pl The primary targets in bacteria are DNA gyrase, which is typically the main target in Gram-negative bacteria, and topoisomerase IV, which is often the primary target in Gram-positive bacteria. youtube.com
The potency of enzyme inhibition is highly dependent on the specific chemical structure of the quinolone. Different substituents on the quinoline ring can modulate the affinity for the target enzyme and the stability of the resulting ternary complex. For instance, studies on various fluoroquinolones have quantified their inhibitory effects, often expressed as the minimum inhibitory concentration (MIC) required to prevent bacterial growth. mdpi.com The inhibitory activity of quinoline derivatives extends beyond topoisomerases, with some compounds showing the ability to inhibit other enzymes, demonstrating the versatility of the quinoline scaffold in drug design.
| Compound | Target Organism | Target Enzyme/Cell | Measured Activity (MIC/IC50 in µg/mL) |
|---|---|---|---|
| Norfloxacin | S. aureus | Bacterial Growth | 0.25 - 128 |
| Ciprofloxacin | P. aeruginosa | Bacterial Growth | 0.015 - 128 |
| Moxifloxacin | S. pneumoniae | Bacterial Growth | 0.06 - 0.25 |
| Delafloxacin | S. aureus (MRSA) | Bacterial Growth | 0.008 - 4 |
| Compound 7 (Bromo-substituted analog) | M. tuberculosis | LysRS Enzyme | 0.15 µMa |
| Compound 7 (Bromo-substituted analog) | M. tuberculosis | Bacterial Growth (MIC) | 0.78 µMa |
Binding Affinity and Selectivity Influenced by Halogens
The C-8 position is known to affect the molecule's spatial configuration, which in turn influences how the drug accesses and binds to the target enzyme-DNA complex. nih.gov The introduction of a bromine atom at this position, as in this compound, is significant. Research on related compounds has shown that a halogen or a methoxy (B1213986) group at C-8 can enhance activity against Gram-positive bacteria, including strains that have developed resistance to older fluoroquinolones. nih.gov This enhancement is attributed to improved target affinity.
The C-3 position in classic antibacterial fluoroquinolones is occupied by a carboxylic acid, which is essential for binding to the DNA gyrase A-subunit and coordinating with a magnesium ion. The substitution of this group with a fluorine atom in this compound represents a fundamental structural change. While fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity through favorable electrostatic interactions, replacing the critical carboxylic acid group means that this compound would likely interact with its targets via a different set of binding interactions than traditional fluoroquinolones. Its biological activity is noted to include antibacterial, antifungal, and cytotoxic effects, suggesting it interacts with various biological targets, potentially through mechanisms like general enzyme inhibition or direct binding to macromolecules. smolecule.com
| Position on Quinolone Core | Common Substituent | Influence on Activity/Properties |
|---|---|---|
| N-1 | Cyclopropyl | Maximizes overall antimicrobial potency. |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase (in classic fluoroquinolones). |
| C-6 | Fluorine | Greatly enhances antibacterial potency and DNA gyrase inhibition. ptfarm.pl |
| C-7 | Piperazine (B1678402)/Pyrrolidine (B122466) Ring | Influences spectrum of activity (Gram-positive vs. Gram-negative) and pharmacokinetic properties. mdpi.com |
| C-8 | Halogen (Br, Cl) or Methoxy | Increases activity against Gram-positive bacteria and resistant mutants; affects steric configuration. nih.gov |
Medicinal Chemistry Applications of this compound Derivatives
The inherent chemical reactivity of the this compound nucleus allows for targeted modifications to enhance its drug-like properties. Strategic derivatization has been a key approach to improve potency, broaden the spectrum of activity, and overcome resistance mechanisms in pathogenic microorganisms.
Derivatives of this compound have been a focal point of antimicrobial research, demonstrating a wide range of activities against various bacterial and fungal pathogens. The introduction of specific substituents has been shown to be crucial in determining the potency and spectrum of these compounds.
The antibacterial effects of this compound derivatives are influenced by the nature of the substituents on the quinoline core. These modifications can impact the compound's ability to penetrate bacterial cells and interact with its molecular targets, primarily DNA gyrase and topoisomerase IV. researchgate.netmdpi.comnih.gov
Antimicrobial Research
Antibacterial Activity Spectrum and Potency
Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Research has shown that certain derivatives of this compound exhibit significant activity against Gram-positive bacteria, including the common pathogen Staphylococcus aureus. nih.govmdpi.com The potency of these compounds is often enhanced by the presence of specific functional groups. For instance, studies have indicated that C-8 bromo substituents can enhance the activity of fluoroquinolones against S. aureus. nih.govnih.gov
| Derivative/Compound | Bacterial Strain | MIC (µg/mL) |
| C-8 Bromo-fluoroquinolone | Staphylococcus aureus (GyrA ParC mutant) | MIC₉₉ reduced 7 to 8-fold compared to C-8 hydrogen compounds nih.gov |
| Fluoroquinolone with C-8 bromine | Staphylococcus aureus | More lethal than C-8-H derivatives nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The effectiveness of this compound derivatives extends to Gram-negative bacteria, which are notoriously more difficult to treat due to their complex cell wall structure. researchgate.net While some quinolones have shown efficacy against Escherichia coli, the development of resistance is a significant concern. researchgate.net The activity of fluoroquinolones against Pseudomonas aeruginosa is an area of active investigation, as this bacterium is a major cause of hospital-acquired infections. nih.govmdpi.com
| Derivative/Compound | Bacterial Strain | Key Finding |
| C-8 Bromo-fluoroquinolone | Escherichia coli | Activity is being explored, but resistance is a challenge. researchgate.net |
| Fluoroquinolone derivatives | Pseudomonas aeruginosa | Activity is under investigation for this significant pathogen. nih.govmdpi.com |
This table is for illustrative purposes and highlights the ongoing research into the activity of these compounds against Gram-negative bacteria.
Activity against Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Mycobacterium tuberculosis)
A critical area of research is the activity of this compound derivatives against drug-resistant bacterial strains. Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, the causative agent of tuberculosis, pose significant global health threats. mdpi.comnih.gov
Studies have demonstrated that the C-8 bromo substituent can enhance the bacteriostatic and lethal activities of fluoroquinolones against certain gyrase-resistant strains of Mycobacterium bovis BCG, a surrogate for M. tuberculosis. nih.gov Furthermore, C-8 halogen and methoxy groups have been shown to improve the ability of fluoroquinolones to kill resistant mutants of M. smegmatis and S. aureus. nih.gov In some instances, a C-8 bromine group conferred more activity against resistant mutants than against wild-type cells. nih.gov Specifically against MRSA, certain quinoline derivatives have shown potent inhibitory activity. nih.gov
| Derivative/Compound | Resistant Strain | Key Finding |
| C-8 Bromo-fluoroquinolone | Mycobacterium bovis BCG (gyrA mutant) | Increased bacteriostatic and lethal activities. nih.gov |
| C-8 Bromo-fluoroquinolone | Mycobacterium smegmatis (gyrase mutant) | Enhanced activity, reducing MIC₉₉. nih.gov |
| C-8 Bromo-fluoroquinolone | Methicillin-Resistant Staphylococcus aureus (MRSA) (GyrA ParC double mutant) | Enhanced activity, reducing MIC₉₉. nih.gov |
| Quinolone derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent inhibitors with low MIC values. nih.gov |
This table summarizes key findings on the activity of this compound derivatives against important drug-resistant bacteria.
While primarily investigated for their antibacterial properties, some fluoroquinolone derivatives have also been explored for their potential antifungal activity. nih.gov Research has indicated that certain fluoroquinolone compounds can potentiate the activity of existing antifungal drugs, such as echinocandins, against fungi like Aspergillus fumigatus. nih.govresearchgate.net This suggests a potential role for these derivatives in combination therapies for fungal infections. However, it has been noted that some fluoroquinolones may only exhibit antifungal activity at higher, topically administered doses. nih.gov
| Compound Class | Fungal Species | Observed Effect |
| Fluoroquinolone derivatives | Aspergillus fumigatus | Potentiation of echinocandin activity. nih.govresearchgate.net |
| Fluoroquinolones | Candida spp. | Activity observed at higher doses in topical applications. nih.gov |
This table provides an overview of the emerging research into the antifungal applications of fluoroquinolone derivatives.
Antiviral Activity
Fluoroquinolone derivatives have demonstrated notable antiviral capabilities. Specifically, certain derivatives have been shown to inhibit the replication of the human immunodeficiency virus (HIV) at the transcriptional level. One of the most potent congeners, K-12, has exhibited activity against various strains of HIV-1, HIV-2, and simian immunodeficiency virus in different cell lines. nih.gov The mechanism of action is believed to involve the inhibition of the Tat-mediated transactivation process in HIV-infected cells. nih.gov
Beyond HIV, some fluoroquinolone derivatives have shown inhibitory effects against other viruses, including herpesvirus saimiri, human cytomegalovirus, varicella-zoster virus, and herpes simplex virus types 1 and 2. nih.gov However, they have not been found to be effective against all viruses, with no significant activity observed against human herpesvirus type 8, vaccinia virus, Sindbis virus, and several others at subtoxic concentrations. nih.gov
Modulation of Biofilm Formation and Eradication
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. mdpi.com Fluoroquinolones have been investigated for their potential to inhibit and eradicate biofilms. These compounds can interfere with the initial attachment of planktonic cells, the subsequent replication and microcolony formation, and the production of the extracellular matrix that forms the mature biofilm. mdpi.com
Structure-Activity Relationships (SAR) in Antimicrobial Efficacy
The antimicrobial potency of fluoroquinolones is intricately linked to their chemical structure. nih.govnih.gov The core structure, 1-substituted 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid, is essential for their activity. nih.gov Modifications at various positions on the quinolone ring significantly influence their spectrum of activity and potency against both susceptible and resistant bacterial strains. nih.govnih.gov
The C-8 position has been identified as a critical determinant of activity. The introduction of a halogen, such as bromine or chlorine, or a methoxy group at this position has been shown to enhance the activity against both wild-type and resistant strains of bacteria like Mycobacterium smegmatis and Staphylococcus aureus. nih.gov This enhancement is particularly notable against mutants with resistance-conferring mutations in DNA gyrase and topoisomerase IV. nih.gov The C-8 bromine and methoxy groups have been found to confer the most significant increase in activity. nih.gov
Anticancer Potential and Mechanisms
In addition to their antimicrobial effects, fluoroquinolones have emerged as promising candidates for anticancer drug development. nih.govnih.gov Their mechanism of action in cancer cells shares some similarities with their antibacterial action, primarily involving the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govrsc.org
Inhibition of Cancer Cell Proliferation
Fluoroquinolone derivatives have been shown to inhibit the proliferation of various human cancer cell lines. nih.govnih.gov This antiproliferative effect is a key aspect of their anticancer potential. By targeting topoisomerase II, these compounds can disrupt DNA synthesis and lead to the accumulation of DNA double-strand breaks, ultimately halting the growth of cancer cells. nih.govrsc.org The cytotoxic activity of these derivatives has been observed against a range of cancer cell lines, including those from breast, lung, and ovarian cancers. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
A crucial mechanism through which fluoroquinolones exert their anticancer effects is the induction of apoptosis, or programmed cell death, and cell cycle arrest. nih.govnih.gov Following the DNA damage induced by topoisomerase II inhibition, cancer cells can be triggered to undergo apoptosis. nih.govnih.gov
Studies have demonstrated that treatment with certain fluoroquinolone derivatives leads to an arrest of the cell cycle, often in the S and/or G2/M phases. nih.gov This cell cycle arrest prevents the damaged cells from proceeding with division and can ultimately lead to their apoptotic demise. nih.gov The induction of apoptosis has been observed in various cancer cell lines, although the sensitivity to this effect can vary. nih.gov
Other Biological Activities
Beyond their well-documented antimicrobial and anticancer properties, fluoroquinolone derivatives have been explored for other biological activities. These compounds have been shown to possess immunomodulatory effects, which could contribute to their therapeutic potential. nih.gov Additionally, hybrid molecules incorporating a fluoroquinolone scaffold have demonstrated a wide range of biological effects, including antifungal and anti-HIV activities. nih.gov The versatility of the fluoroquinolone structure allows for the design of new derivatives with tailored biological profiles.
Anti-inflammatory Properties
The quinoline nucleus is a key component in many compounds exhibiting anti-inflammatory effects. nih.govnih.gov Research into derivatives has shown that this scaffold can serve as a basis for the development of new anti-inflammatory agents. For instance, certain 2-phenylquinoline-based analogues have demonstrated remarkable anti-inflammatory properties, comparable to the standard drug diclofenac (B195802) sodium. nih.gov Similarly, the antimalarial drug amodiaquine, a quinoline derivative, has also been identified as an anti-inflammatory agent with high efficacy. nih.gov
Studies on fluoroquinolones, a class of antibiotics to which this compound belongs structurally, have revealed immunomodulatory and anti-inflammatory activities. tbzmed.ac.ir For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory and analgesic effects in mouse models, mediated by the suppression of inflammatory markers like iNOS, COX-2, IL-1β, and IL-6. tbzmed.ac.iracs.org Other research on specific fluoroquinolones like levofloxacin (B1675101) indicates they can induce the expression of immune-related genes, suggesting a complex interaction with inflammatory pathways. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the reviewed literature, the consistent anti-inflammatory activity across a range of related halogenated quinoline derivatives suggests that it could be a valuable candidate for further investigation in this area.
Anthelmintic Activity
Quinoline alkaloids and their derivatives have been investigated for a wide range of bioactivities, including anthelmintic properties. nih.gov The core quinoline structure is found in established anthelmintic drugs, highlighting its importance as a pharmacophore in this therapeutic area. While specific studies focusing on the anthelmintic potential of this compound are limited, research on related heterocyclic compounds underscores the potential of this chemical class. For example, novel synthetic derivatives of 3-(3-pyridyl)-oxazolidinone have been evaluated for their anthelmintic effects against Pheretima posthuma (Indian earthworms), with some compounds showing significant paralysis and lethal effects. nih.gov This demonstrates that the strategic design of heterocyclic molecules continues to be a promising avenue for the discovery of new anthelmintic agents. nih.gov The development of compounds containing a thiazolo benzimidazole (B57391) nucleus has also yielded derivatives with notable in vitro anthelmintic activity. nih.gov
Analgesic Activity
The quinoline framework is a recurring motif in compounds developed for analgesic properties. Research has demonstrated that synthetic modifications to the quinoline core, particularly the inclusion of halogens, can yield derivatives with significant pain-relieving effects. A study on new halogenated series of 4-anilinoquinoline-3-carboxylic acids reported that some of the synthesized compounds exhibited good analgesic activity, in some cases surpassing that of the reference drug, indomethacin. nih.gov
Furthermore, the fluoroquinolone antibiotic levofloxacin has been studied for its antinociceptive properties, showing a promising analgesic effect in animal models. ijbcp.com In one study, levofloxacin produced a statistically significant elevation in pain threshold in rats, suggesting it could be a lead compound for identifying new analgesic agents. ijbcp.com Another investigation into a 7-chloro-4-(piperazin-1-yl)quinoline derivative revealed both peripheral and central analgesic effects in mice, with an efficacy comparable to or, at its peak, greater than standard drugs like diclofenac sodium and tramadol (B15222) hydrochloride, respectively. tbzmed.ac.ir These findings collectively suggest that halogenated quinolines like this compound are a promising scaffold for the development of novel analgesics.
| Compound Class/Derivative | Analgesic Finding | Reference |
| Halogenated 4-anilinoquinoline-3-carboxylic acids | Showed good analgesic activity, sometimes higher than indomethacin. | nih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | Demonstrated potential peripheral and central analgesic effects in mice. | tbzmed.ac.ir |
| Levofloxacin | Exhibited antinociceptive properties and promising analgesic results in rats. | ijbcp.com |
Enzyme Inhibition Beyond Topoisomerases (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Beyond their well-known role as topoisomerase inhibitors, quinoline derivatives are being explored for their ability to inhibit other critical enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov The quinoline scaffold has been used to design potent cholinesterase inhibitors. For instance, quinoline-substituted coumarin (B35378) compounds have been synthesized and evaluated for their ability to regulate AChE and BChE activity. nih.gov
The development of fluorescent probes for detecting butyrylcholinesterase has utilized scaffolds designed for crucial interactions with the enzyme's active site, leading to potent and selective BChE inhibitors in the low nanomolar range. biosynth.com While research specifically detailing AChE or BChE inhibition by this compound is not prominent, the broader investigation of the quinoline chemical space for this purpose indicates a clear potential for derivatives of this class to be developed as specific enzyme inhibitors.
Agrochemical Research Applications
The utility of quinoline derivatives extends into the field of agrochemicals. Specifically, 8-fluoroquinoline (B1294397) derivatives have been noted for their effectiveness against various agricultural pests. nih.gov These compounds have shown activity against insects, nematodes, and mites, making them valuable leads in the development of new crop protection agents. nih.gov The broad biological activity of quinolines, which includes insecticidal properties, supports their application in an agricultural context. nih.gov The presence of halogen atoms can modulate the biological efficacy and physical properties of these compounds, potentially leading to more potent and stable agrochemicals.
Material Science and Optical Applications
In material science, halogenated quinolines such as this compound serve as versatile building blocks for the synthesis of more complex functional molecules. The presence of multiple functional groups, specifically the bromo- and fluoro-substituents, makes these compounds ideal candidates for use in synthetic methodology studies and for creating novel materials. nih.gov Their utility is recognized in the production of specialty chemicals and as intermediates for materials with specific optical properties.
Chromophore Extension in Conjugated Systems
A significant application of brominated quinolines in material science is their use in extending conjugated systems. Brominated building blocks, such as the related compound 4-bromo-8-fluoroquinoline, can act as end-capping materials. nih.gov Through palladium-catalyzed cross-coupling reactions, these molecules can be attached to other chemical structures to extend the size of the chromophore—the part of a molecule responsible for its color and fluorescence. nih.gov This technique is valuable for enhancing the fluorescent signals of polymers used in applications like electrochemical sensing. nih.gov The ability to functionalize the quinoline core allows for the fine-tuning of the electronic and optical properties of the resulting materials.
Advanced Applications and Derivatization Strategies
Molecularly Imprinted Polymers
The application of the chemical compound 8-Bromo-3-fluoroquinoline in the development and utilization of molecularly imprinted polymers (MIPs) is a specialized area of research. Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. These polymers can then be used for a variety of applications, including selective separation, chemical sensing, and catalysis.
While the broader class of fluoroquinolones has been a subject of interest in MIP research, with various compounds within this class being used as templates for the creation of selective sorbents, specific data on the use of this compound in this context is not available in the current body of scientific literature. Research has been conducted on creating MIPs for other fluoroquinolones, such as ciprofloxacin, for their detection and extraction from environmental and biological samples. nih.gov These studies often involve the use of functional monomers and cross-linkers that interact with the template molecule, creating a polymer matrix with cavities that are complementary in shape and functionality to the template.
The general process for creating molecularly imprinted polymers involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule (in this hypothetical case, this compound). After polymerization, the template molecule is removed, leaving behind specific recognition sites. The effectiveness of these sites is dependent on the interactions between the functional monomers and the template.
In the context of fluoroquinolones, these interactions can involve hydrogen bonding, ionic interactions, and pi-pi stacking. Given the structure of this compound, with its fluorine and bromine substituents and quinoline (B57606) core, it is plausible that it could serve as a template for MIP synthesis. The nitrogen atom in the quinoline ring and the fluoro group could potentially form hydrogen bonds with suitable functional monomers.
However, without specific research focused on this compound as a template, monomer, or other component in MIP synthesis, any discussion of its role remains theoretical. Detailed research findings, including data on binding affinities, selectivity, and specific polymerization conditions for MIPs based on this compound, are not currently published. Therefore, interactive data tables and detailed research findings as requested cannot be generated.
Computational Approaches in the Study of 8 Bromo 3 Fluoroquinoline
Molecular Docking Simulations for Target Interaction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.
For quinoline (B57606) derivatives, a common biological target is the bacterial enzyme DNA gyrase, which is crucial for DNA replication. nih.gov Molecular docking studies on similar fluoroquinolone compounds have shown that they can bind to the active site of DNA gyrase, inhibiting its function and leading to an antibacterial effect. nih.govresearchgate.net It is hypothesized that 8-Bromo-3-fluoroquinoline would adopt a similar binding mode. The quinoline core would likely form π-π stacking interactions with the nucleotide bases in the DNA binding site, while the bromine and fluorine atoms could engage in halogen bonding and other electrostatic interactions with the protein residues, potentially enhancing binding affinity. researchgate.net
In the context of anticancer research, another potential target for quinoline derivatives is the receptor tyrosine kinase FLT3. researchgate.net Docking studies with bromine-bearing Schiff bases have shown favorable interactions with the FLT3 receptor, suggesting that this compound could also be investigated for its potential as a kinase inhibitor. researchgate.net
Table 1: Representative Molecular Docking Data for Analogous Compounds This table presents data from similar compounds to infer the potential interactions of this compound.
| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ciprofloxacin | DNA Gyrase (S. aureus) | -12.8 | Not specified in source |
| Ofloxacin | Human Topoisomerase IIα | Not specified in source | GLN773, ASN770, LYS723, TRP931 |
| Sparafloxacin | Human Topoisomerase IIα | Not specified in source | GLN773, ASN770, LYS723, TRP931 |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals.
Electronic Structure Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
For quinoline derivatives, DFT calculations have been used to determine these parameters. rsc.org It is expected that for this compound, the electron-withdrawing nature of the fluorine and bromine atoms would lower the energy of both the HOMO and LUMO orbitals. The precise energy gap would influence its reactivity in chemical reactions and its potential to interact with biological targets.
Table 2: Predicted Electronic Properties of an Analogous Quinoline Derivative This table presents DFT-calculated data for a related compound to estimate the properties of this compound.
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|
Molecular Descriptors and Reactivity
DFT calculations can also be used to determine various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the global electrophilicity index. These descriptors for this compound would be influenced by the electronegative halogen substituents, which would likely increase its electrophilicity.
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, extensive SAR studies have been conducted.
Key findings from SAR studies on various quinoline analogs indicate that:
The quinoline core is generally essential for activity. nih.govnih.gov
Substitution at different positions on the quinoline ring significantly modulates activity.
Halogen substitution, such as with fluorine at position 6 in some fluoroquinolones, can enhance antibacterial activity. nih.gov
Substitutions at the 7th position can influence the spectrum of activity. nih.gov
Electron-withdrawing groups at the 7th position can increase activity in some antimalarial 4-aminoquinolines. nih.gov
For this compound, the bromine at position 8 and fluorine at position 3 would be critical determinants of its biological profile. The bromine atom, being large and polarizable, could contribute to steric and electronic interactions with a target receptor. The fluorine atom is known to often enhance metabolic stability and binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
For quinoline derivatives, various QSAR models have been developed for activities such as antitubercular and anticancer effects. researchgate.netamericanelements.comwindows.net These models often use molecular descriptors derived from the compounds' 2D or 3D structures, such as electronic, steric, and lipophilic parameters. A QSAR model for a series of quinoline derivatives targeting Mycobacterium tuberculosis showed a good correlation between the predicted and experimental activities, with a squared correlation coefficient (r²) of 0.8228 and a cross-validated correlation coefficient (Q²) of 0.9071. windows.net While no specific QSAR model for this compound is available, it is anticipated that descriptors related to its halogenation pattern and electronic properties would be significant variables in any such model.
Table 3: Representative QSAR Model Parameters for Quinoline Derivatives This table presents parameters from a QSAR model for analogous compounds to illustrate the predictive power of such models.
| Activity | Model Type | r² | q² | pred_r² |
|---|---|---|---|---|
| Anti-TB | 2D-QSAR | 0.9182 | 0.8160 | 0.6422 |
Pharmacokinetic and Pharmacodynamic Predictions (e.g., ADME, Cardiotoxicity)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential for toxicity.
For this compound, ADME properties can be predicted using various software tools. Based on studies of similar heterocyclic compounds, it is expected that the presence of the halogen atoms will increase its lipophilicity, which could enhance its absorption and membrane permeability. achemblock.com However, high lipophilicity can also lead to increased plasma protein binding and potential for accumulation in tissues. nih.gov
Cardiotoxicity is a significant concern for many quinoline-based drugs, particularly fluoroquinolones, as they can inhibit the hERG potassium channel, leading to cardiac arrhythmias. windows.netnih.gov In silico models are used to predict the potential for hERG blockage and other cardiotoxic effects. nih.gov While no specific cardiotoxicity data for this compound is available, its structural similarity to fluoroquinolones suggests that this potential liability should be carefully evaluated.
Table 4: Predicted Physicochemical and ADME Properties for a Structural Isomer This table presents predicted properties for 3-Bromo-8-fluoroquinoline as an estimate for this compound.
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| LogP | 3.1364 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
Data obtained for 3-Bromo-8-fluoroquinoline from a commercial database. chemscene.com
In Silico Screening and Drug Discovery Pipelines
The integration of computational methods, or in silico screening, has become a cornerstone of modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential therapeutic agents. For compounds like this compound, these approaches are invaluable for predicting biological activity, understanding structure-activity relationships (SAR), and streamlining the progression from a chemical entity to a drug candidate. While specific in silico studies on this compound are not extensively documented in publicly available research, the well-established computational pipelines for quinoline derivatives provide a clear framework for how this compound could be evaluated.
Virtual screening is a principal component of in silico drug discovery, enabling the high-throughput assessment of large libraries of compounds against a specific biological target. nih.gov For this compound, this process would typically begin with the creation of a 3D model of the compound. This model would then be docked into the binding site of a protein of interest. The quinoline scaffold is a recognized pharmacophore with a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govrsc.org Consequently, this compound could be screened against a diverse array of targets.
Molecular docking simulations are a key tool in this process, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of the interaction, often expressed as a docking score or binding energy. nih.govresearchgate.net For instance, studies on other bromo-substituted quinolines have utilized molecular docking to predict their binding affinity to targets such as HIV reverse transcriptase and bacterial DNA gyrase. nih.govresearchgate.net In a hypothetical screening of this compound, a lower docking score would suggest a more stable and potentially more potent interaction with the target protein.
The following table illustrates the type of data that would be generated in a virtual screening campaign involving this compound against several hypothetical protein targets. The binding energies are representative values based on studies of similar quinoline derivatives.
Table 1: Illustrative Molecular Docking Results for this compound against Various Protein Targets
| Target Protein | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) | Potential Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Anticancer |
| DNA Gyrase Subunit B | 6F86 | -7.9 | Antibacterial |
| HIV-1 Reverse Transcriptase | 4I2P | -9.2 | Antiviral |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 | Anti-inflammatory |
Following initial virtual screening, more advanced computational techniques such as Molecular Dynamics (MD) simulations can be employed to provide a more detailed understanding of the ligand-receptor interactions over time. nih.gov MD simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. nih.gov This is particularly important for understanding the dynamic nature of biological systems.
Quantitative Structure-Activity Relationship (QSAR) modeling is another critical component of the in silico drug discovery pipeline. mdpi.com By analyzing a series of related compounds, 3D-QSAR models can be developed to correlate the physicochemical properties of the molecules with their biological activity. mdpi.com For a series of quinoline derivatives including this compound, a 3D-QSAR study could identify the key structural features that contribute to or detract from the desired biological effect, thereby guiding the synthesis of more potent and selective analogs.
Table 2: A Representative In Silico Drug Discovery Pipeline
| Step | Description | Key Techniques | Expected Outcome |
| 1. Target Identification & Validation | Identifying a biologically relevant target for a specific disease. | Bioinformatics, literature mining | A validated protein target for screening. |
| 2. Library Preparation | Generation of a 3D conformer of this compound and related analogs. | Molecular modeling software | A library of virtual compounds ready for screening. |
| 3. Virtual Screening | High-throughput docking of the virtual library against the target protein. | Molecular Docking (e.g., Glide, AutoDock) | A ranked list of "hit" compounds based on docking scores. |
| 4. Hit-to-Lead Optimization | In-depth computational analysis of promising hits. | Molecular Dynamics, 3D-QSAR | Identification of lead compounds with improved predicted activity and drug-like properties. |
| 5. ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | SwissADME, pkCSM | Assessment of the pharmacokinetic and safety profile of lead compounds. researchgate.net |
Through such a systematic computational approach, the therapeutic potential of this compound can be thoroughly investigated, and its development as a potential drug candidate can be significantly accelerated. rsc.org The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry, and in silico methods provide the necessary tools to explore the vast chemical space and enhance the pharmacological profile of derivatives like this compound. nih.govrsc.org
Spectroscopic Characterization and Analytical Methods for 8 Bromo 3 Fluoroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 8-Bromo-3-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a comprehensive map of its atomic connectivity and chemical environment.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons on the quinoline (B57606) core. While specific chemical shift values and coupling constants are dependent on the solvent and the spectrometer's field strength, general patterns can be predicted based on the substituent effects. The fluorine and bromine atoms, along with the nitrogen in the quinoline ring, exert electronic effects that influence the chemical shifts of the adjacent protons. Typically, protons on the quinoline ring system appear in the downfield region, generally between 7.0 and 9.0 ppm. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring non-equivalent protons, providing valuable information about their relative positions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | Downfield | Singlet or Doublet of doublets | - |
| H-4 | Downfield | Singlet or Doublet | - |
| H-5 | Downfield | Multiplet | - |
| H-6 | Downfield | Multiplet | - |
| H-7 | Downfield | Multiplet | - |
| Note: This table represents predicted data. Actual experimental values may vary. |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~150-160 |
| C-3 | ~115-125 (with C-F coupling) |
| C-4 | ~130-140 |
| C-4a | ~125-135 |
| C-5 | ~120-130 |
| C-6 | ~125-135 |
| C-7 | ~120-130 |
| C-8 | ~110-120 |
| C-8a | ~140-150 |
| Note: This table represents predicted data based on known substituent effects on quinoline. Actual experimental values may vary. |
Fluorine-19 (¹⁹F) NMR Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-3 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-2 and H-4) can be observed, providing further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating fluorinated isomers. wikipedia.org
| Fluorine Atom | Predicted Chemical Shift (ppm) | Coupling |
| F at C-3 | Specific resonance value | Coupling to H-2 and H-4 |
| Note: This table represents predicted data. Actual experimental values would be determined from the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₅BrFN) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, further confirming the presence of a bromine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a sample of this compound and for studying its behavior in complex mixtures. In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum of the separated components. This allows for the confirmation of the molecular weight of the target compound and the identification of any synthesis byproducts or degradation products. The development of robust LC-MS/MS methods is crucial for the quantitative analysis of halogenated quinolines in various matrices.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is interpreted by assigning absorption bands to the vibrational modes of its specific bonds. The key functional groups are the quinoline ring system, the carbon-fluorine bond, and the carbon-bromine bond.
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations characteristic of the quinoline heterocyclic aromatic system produce a series of sharp bands in the 1450-1600 cm⁻¹ range. youtube.com The presence of the fluorine atom introduces a strong absorption band corresponding to the C-F stretching vibration, which is expected to appear in the 1000-1350 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically between 510 and 650 cm⁻¹. quimicaorganica.org Analysis of related quinoline compounds by FT-IR spectroscopy helps confirm the assignment of these characteristic vibrational frequencies. mdpi.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1350 | Strong |
| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |
| C-Br Stretch | 510 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems like quinoline. The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* transitions within the aromatic ring system.
Studies on various quinoline derivatives show characteristic absorption bands in the UV region. researchgate.netacs.org For this compound, multiple absorption maxima (λmax) are expected. The core quinoline structure typically exhibits strong absorption peaks. For instance, related quinoline derivatives often show significant absorbance between 270 nm and 350 nm. acs.orgnih.gov The addition of bromo and fluoro substituents can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima and may affect their intensity. The spectrum is typically recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724).
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectral Properties for this compound
| Solvent | Expected λmax Range (nm) | Electronic Transition |
|---|---|---|
| Ethanol or Acetonitrile | ~270 - 290 | π→π |
| ~310 - 340 | π→π |
Chromatographic Techniques
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.
Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis of quinoline derivatives. researchgate.nettandfonline.com This technique separates compounds based on their hydrophobicity. For this compound, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is typically used.
The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. researchgate.netsielc.com The separation is achieved by running an isocratic or gradient elution program. Detection is most commonly performed using a UV detector set at one of the compound's absorption maxima, such as 280 nm. tandfonline.com The retention time under specific conditions is a key identifier for the compound.
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with buffer, e.g., phosphate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and determine purity. chemijournal.com For the analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase. chemijournal.comresearchgate.net
The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate. researchgate.netnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the spots are visualized, most commonly under UV light (at 254 nm), where UV-active compounds like quinolines appear as dark spots. slideshare.net The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated as a characteristic value for the compound in a given solvent system. chemijournal.com
Table 4: General Thin-Layer Chromatography (TLC) System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F₂₅₄) |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |
| Chamber | Saturated, sealed glass tank |
| Visualization | UV lamp (254 nm) |
Future Research Directions and Challenges
Addressing Antibacterial Resistance Mechanisms
The rise of antibacterial resistance is a global health crisis, and the development of new agents that can circumvent existing resistance mechanisms is paramount. Fluoroquinolones, the parent class of 8-Bromo-3-fluoroquinoline, primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Resistance to this class of antibiotics often emerges through mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE), which reduce the binding affinity of the drug to its target. nih.gov Another significant mechanism is the increased expression of efflux pumps that actively remove the drug from the bacterial cell. nih.gov
Future research on this compound should focus on:
Evaluating its efficacy against resistant strains: It is crucial to test the compound against a panel of clinically relevant bacterial strains with well-characterized resistance mechanisms to older fluoroquinolones.
Investigating its interaction with target enzymes: Studies are needed to determine if the 8-bromo and 3-fluoro substitutions provide a unique binding mode to DNA gyrase and topoisomerase IV that is less susceptible to common resistance mutations.
Assessing its susceptibility to efflux pumps: Research should explore whether this compound is a substrate for known bacterial efflux pumps and if its chemical structure can be modified to evade this resistance mechanism.
Development of Novel Derivatization Strategies
The chemical structure of this compound offers several sites for modification, which can be exploited to create a library of new derivatives with improved properties. The bromine atom at the C-8 position and the fluorine atom at the C-3 position are particularly interesting for synthetic modifications.
Future derivatization strategies could include:
Modifications at the C-3 position: The carboxylic acid group typically found at the C-3 position of fluoroquinolones is crucial for binding to DNA gyrase. nih.gov However, bioisosteric replacement of this group with other heterocyclic moieties has been shown to yield compounds with novel biological activities. nih.gov Research could explore the synthesis of 3-heteroaryl-8-bromo-fluoroquinolone hybrids. nih.gov
Modifications at the C-7 position: The substituent at the C-7 position significantly influences the spectrum of activity and pharmacokinetic properties of fluoroquinolones. nih.gov Introducing novel piperazine (B1678402) or pyrrolidine (B122466) analogs at this position in the this compound scaffold could enhance its activity against Gram-positive bacteria or atypical pathogens. nih.gov
Hybrid molecule synthesis: A promising strategy to combat resistance is the creation of hybrid molecules that combine the fluoroquinolone core with another pharmacophore. nih.gov This can lead to dual-action compounds that target multiple pathways in the bacterial cell, potentially reducing the likelihood of resistance development. nih.gov
Exploration of New Therapeutic Avenues Beyond Antimicrobials
Recent studies have shown that some fluoroquinolone derivatives possess biological activities beyond their antibacterial effects. ossila.com This opens up exciting possibilities for the repurposing of compounds like this compound for other therapeutic applications.
Future research in this area should investigate:
Anticancer activity: Some fluoroquinolones have demonstrated cytotoxic effects against various cancer cell lines. smolecule.com The presence of the bromine and fluorine atoms in this compound may enhance its potential as an anticancer agent. smolecule.com In vitro screening against a panel of cancer cell lines would be the first step in exploring this potential.
Antiviral properties: There is emerging evidence for the antiviral activity of some fluoroquinolone derivatives. smolecule.com The potential of this compound to inhibit the replication of viruses such as hepatitis B or HIV should be investigated. smolecule.com
Antifungal activity: The compound has been reported to be effective against certain fungi like Candida albicans and Aspergillus niger. smolecule.com Further studies are needed to confirm these findings and to determine the mechanism of its antifungal action.
Integration of Advanced Computational and Experimental Methodologies
The integration of computational and experimental approaches can significantly accelerate the drug discovery process. Molecular modeling and docking studies can provide valuable insights into the binding interactions of this compound and its derivatives with their biological targets. nih.gov
Future research should leverage:
In silico screening: Computational methods can be used to screen virtual libraries of this compound derivatives to identify candidates with the highest predicted activity and best safety profiles.
Structure-activity relationship (SAR) studies: By combining computational predictions with experimental data from synthesized derivatives, robust SAR models can be developed to guide the design of more potent and selective compounds. nih.gov
Predictive toxicology: Computational tools can be used to predict potential adverse effects of new derivatives early in the development process, helping to de-risk the lead optimization phase.
Scale-Up and Process Optimization in Synthesis
For any promising compound to move from the laboratory to clinical development, a robust and scalable synthetic route is essential. The synthesis of this compound likely involves multi-step processes that need to be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Challenges and future directions in synthesis include:
Developing efficient synthetic routes: The current synthesis may involve bromination of 8-fluoroquinoline (B1294397). smolecule.com Research should focus on developing high-yielding and scalable synthetic methods.
Process optimization: Each step of the synthesis needs to be optimized to maximize yield, minimize impurities, and reduce the use of hazardous reagents and solvents.
Q & A
Q. What are the recommended synthetic pathways for 8-Bromo-3-fluoroquinoline, and how do they compare to analogous halogenated quinolines?
- Methodological Answer : Bromo-fluoroquinolines are typically synthesized via electrophilic substitution or halogen exchange. For example, 8-Bromoquinoline derivatives (CAS 16567-18-3) are synthesized by brominating quinoline precursors under controlled conditions . For fluorination, methods like Balz-Schiemann or halogen exchange using fluorinating agents (e.g., KF) may be applied. Key parameters include reaction temperature (e.g., 0–6°C storage for stability) and stoichiometric ratios to avoid over-halogenation . Comparative studies of analogous compounds (e.g., 6-Bromoquinoline, CAS 5332-25-2) suggest that positional halogenation significantly impacts reactivity and purity (>97% by GC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Strict safety measures include:
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HBr gas).
- Waste disposal: Segregate halogenated waste and use certified biohazard disposal services to mitigate environmental contamination .
- Emergency protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent toxic runoff .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or GC with UV detection (e.g., >97% purity for 8-Bromoquinoline derivatives) .
- Spectroscopy :
- NMR : NMR distinguishes fluorine environments, while NMR identifies proton shifts near bromine substituents .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 240.072 g/mol for 8-(Bromomethyl)-6-fluoroquinoline) .
- Elemental Analysis : Validate halogen content (Br/F) against theoretical values .
Advanced Research Questions
Q. How can contradictory NMR data in fluorinated quinoline derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:
- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
- Isotopic Labeling : Use -labeled compounds to trace coupling patterns in complex spectra .
Q. What strategies optimize structure-activity relationship (SAR) studies for halogenated quinolines in drug discovery?
- Methodological Answer :
- Library Design : Synthesize positional isomers (e.g., 3-Bromo vs. 8-Bromo derivatives) to assess halogen placement on bioactivity .
- Pharmacophore Mapping : Combine X-ray crystallography (e.g., halogen bonding motifs) and docking simulations to prioritize targets .
- Data Integration : Use cheminformatics tools (e.g., QSAR models) to correlate electronic effects (e.g., Hammett σ values) with biological endpoints .
Q. How can researchers address discrepancies in reported reaction yields for bromo-fluoroquinoline synthesis?
- Methodological Answer :
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and identifies side reactions (e.g., debromination) .
- Parameter Optimization : Use DoE (Design of Experiments) to test variables like catalyst load (e.g., Pd catalysts for cross-coupling) and solvent polarity .
- Reproducibility Checks : Cross-validate protocols with independent labs, emphasizing reagent sourcing (e.g., >95% purity for boronic acids in Suzuki reactions) .
Key Considerations for Research Design
- Ethical and Safety Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
- Data Reporting : Use scientific notation (e.g., 2.3 × 10 mM) and leading zeros (e.g., 0.15 mm) per IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
